4-Bromo-2-chlorophenyl methanesulfonate
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Overview
Description
4-Bromo-2-chlorophenyl methanesulfonate is an organic compound with the molecular formula C7H6BrClO3S. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methanesulfonate group, and the aromatic ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chlorophenyl methanesulfonate can be synthesized through the reaction of 4-bromo-2-chlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Reaction Scheme:
4-Bromo-2-chlorophenol+Methanesulfonyl chloride→4-Bromo-2-chlorophenyl methanesulfonate+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chlorophenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding phenyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include dehalogenated phenyl derivatives.
Scientific Research Applications
4-Bromo-2-chlorophenyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-chlorophenyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The presence of bromine and chlorine atoms on the aromatic ring further enhances its reactivity by stabilizing the transition state during the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: The parent compound without the methanesulfonate group.
4-Bromo-2-chlorophenyl acetate: A similar compound where the methanesulfonate group is replaced by an acetate group.
4-Bromo-2-chlorophenyl trifluoromethanesulfonate: A compound with a trifluoromethanesulfonate group instead of a methanesulfonate group.
Uniqueness
4-Bromo-2-chlorophenyl methanesulfonate is unique due to its specific combination of substituents, which confer distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with the methanesulfonate group, makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-13(10,11)12-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESMMTIKWBRYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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